N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a bis-pyrazole derivative featuring two dimethyl-substituted pyrazole rings connected via a methylene-amine linker, with one pyrazole ring substituted at positions 1,5 and 4, and the other at positions 2,4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)12-6-10-7-14-15(3)9(10)2;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
MRAUREUWGFPRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 1,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it may interact with enzymes or receptors in biological systems, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Core Structural Features
- Target Compound : Two dimethylpyrazole rings linked by a methylene-amine group. Substituents include methyl groups at positions 1,5 and 4 on one pyrazole and at positions 2,4 on the other.
- Compounds (3a–3p) : Pyrazole-carboxamide derivatives with aryl/heteroaryl substitutions. For example, 3a features a phenyl group at both pyrazole rings and a chloro substituent .
- Compounds (17–20) : Pyrimidine-pyrazole hybrids (e.g., 17 combines pyrimidine and pyrazole rings with methyl/chloro/fluoro substituents) .
- Analogs : Include benzene-linked pyrazoles (e.g., 1006682-81-0 has a benzene ring instead of a second pyrazole) .
Key Differences :
Comparison :
- The target’s synthesis may avoid coupling reagents (EDCI/HOBt), simplifying purification. However, alkylation reactions often require careful control to avoid over-alkylation.
Physicochemical Properties
Melting Points and Solubility
- Compounds : Melting points range from 123–183°C for neutral pyrazole-carboxamides .
- Compounds : Higher melting points (201–284°C) due to pyrimidine ring rigidity and hydrogen bonding .
- Target Compound : As a hydrochloride salt, it likely has a higher melting point (>200°C) and improved aqueous solubility compared to neutral analogs.
Spectral Data
- 1H-NMR : Methyl groups on pyrazoles in analogs (e.g., 3a , δ 2.42–2.66 ppm) align with expected shifts for the target’s methyl substituents.
- MS/HRMS : Molecular ions for analogs (e.g., 3a : [M+H]+ 403.1) suggest the target’s molecular ion would align with its formula (C12H18ClN5).
Computational and Database Comparisons
- Graph-Based Methods : As per , graph-theoretical comparisons would highlight the target’s unique bis-pyrazole connectivity, distinguishing it from pyrimidine or benzene-linked analogs .
- Bit-Vector Methods : These might group the target with other pyrazole derivatives (e.g., 3a–3p ) based on shared substructures (e.g., methylpyrazole motifs) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.
The molecular structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | This compound |
| InChI Key | HWVDVPJWBONTLV-UHFFFAOYSA-N |
The biological activity of this compound involves its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects. The compound may also form stable complexes with metal ions, enhancing its catalytic properties in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cell Line Studies : Research has shown that related pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example:
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit inflammatory pathways and cytokine release, which is critical in conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been explored extensively:
- Certain derivatives have shown effectiveness against bacterial strains and fungi, indicating their potential use in treating infections .
Case Studies
A selection of case studies provides insight into the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A compound similar to this compound was tested against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Anti-inflammatory Evaluation : Another study evaluated several pyrazole derivatives for their anti-inflammatory properties using animal models, showing significant reduction in inflammation markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
